Alatolide
Description
Contextualization within Natural Product Chemistry
Alatolide is a naturally occurring chemical compound classified as a sesquiterpene lactone. researchgate.netdntb.gov.ua This class of secondary metabolites, built from three isoprene (B109036) units and featuring a characteristic lactone ring, is a significant area of study within natural product chemistry due to its vast structural diversity and wide range of biological activities. researchgate.netoligofastx.com Sesquiterpene lactones are particularly characteristic of the Asteraceae (Compositae) family of plants. researchgate.netnih.gov this compound, a complex organic molecule, has garnered interest in the fields of pharmacology and medical technology for its potential biological effects. device.report Like many other sesquiterpene lactones, its bioactivity is often attributed to its specific chemical structure and the presence of reactive functional groups. researchgate.netcabidigitallibrary.org
Historical Perspective of this compound Research
The initial research into this compound dates back to the early 1970s. Its chemical structure as a sesquiterpenic lactone isolated from the plant Jurinea alata was first reported in 1973. dntb.gov.ua Following its isolation and structural elucidation, scientific investigations into its biological properties began. A study published in 1974 reported the cytotoxic effects of this compound on human neoplastic cell lines. researchgate.netresearchgate.net In 1982, further research identified this compound as possessing antifeedant properties against certain insects, highlighting another dimension of its biological profile. researchgate.net These early studies established the foundation for ongoing interest in this compound as a bioactive natural product.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41929-10-6 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(3aR,4S,6Z,10Z,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H26O6/c1-11(2)18(22)24-15-7-13(9-20)5-4-6-14(10-21)8-16-17(15)12(3)19(23)25-16/h5,8,11,15-17,20-21H,3-4,6-7,9-10H2,1-2H3/b13-5-,14-8-/t15-,16+,17+/m0/s1 |
InChI Key |
IAKJNLGPQQXWAV-OWBFIBRNSA-N |
SMILES |
CC(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)CO)CO |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1C/C(=C\CC/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/CO)/CO |
Canonical SMILES |
CC(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)CO)CO |
Synonyms |
alatolide trihydroxygermaeranolide isobutyrate |
Origin of Product |
United States |
Isolation and Dereplication Methodologies of Alatolide
Strategies for Extraction from Natural Sources
The initial step in obtaining Alatolide from plant material is the extraction of compounds from the biomass. This process aims to isolate the target metabolites from the complex matrix of the plant.
Source Organisms and Botanical Origins
This compound has been reported to occur in plants belonging to the genus Jurinea. Specifically, Jurinea alata and Jurinea eriobasis have been identified as botanical sources of this compound. researchgate.net These species are accepted within the Jurinea genus. nih.gov The presence of this compound in these plants necessitates effective extraction methods to isolate it for further study.
Extraction Techniques and Solvent Systems
The extraction of natural products like this compound from plant matrices typically involves solid-liquid extraction methods. Various techniques are employed, ranging from conventional approaches to more modern, assisted methods.
Conventional extraction techniques include maceration, percolation, reflux extraction, and Soxhlet extraction. Maceration involves soaking the plant material in a solvent, while percolation is a continuous process where fresh solvent passes through the material. Soxhlet extraction is an automated continuous method that offers high efficiency and requires less time and solvent compared to maceration or percolation. Hydrodistillation is another method, though it is primarily used for volatile compounds and involves heating the plant material with water.
More advanced or "green" extraction techniques aim to improve efficiency, reduce solvent consumption, and minimize extraction time. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE). UAE utilizes acoustic cavitation to enhance the release of compounds, while MAE uses microwave energy to heat the solvent and plant matrix. PLE/ASE uses solvents at high temperatures and pressures to achieve rapid and efficient extraction from solid and semi-solid samples.
The choice of solvent system is crucial for effective extraction and depends on the polarity of the target compound. For natural products, common solvent systems include mixtures of water and organic solvents. Alcohols such as methanol (B129727) and ethanol (B145695) are frequently used, often mixed with water. Ethanol is considered a greener solvent with low toxicity. Other organic solvents used in natural product extraction include hexane, ethyl acetate, petroleum ether, and dichloromethane. The specific solvent or solvent mixture is selected to optimize the solubility of this compound while minimizing the extraction of unwanted compounds.
Chromatographic Separation Techniques for this compound
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from other constituents in the extract to obtain it in a purified form. Chromatography separates compounds based on their differential affinities for a stationary phase and a mobile phase.
Liquid Chromatography Applications (e.g., Column Chromatography, TLC)
Liquid chromatography is a widely used technique for the separation of natural products. Column chromatography, a form of liquid chromatography, is commonly employed for preparative separation. In column chromatography, the stationary phase is packed into a column, and the mobile phase carries the sample through the column, separating components based on their interaction with the stationary phase. Normal phase column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard technique. Dichloromethane extracts have been subjected to normal phase column chromatography for the isolation of sesquiterpene lactones from Jurinea species.
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical technique often used to monitor the progress of separations, check the purity of fractions, and as a preliminary separation method. TLC is performed on a plate coated with a thin layer of adsorbent material, typically silica gel or alumina, which acts as the stationary phase. The mobile phase, a solvent or solvent mixture, moves up the plate by capillary action, separating the components of the sample spotted on the plate. Different solvent systems can be used in TLC depending on the polarity of the compounds being separated. TLC can be performed on an analytical or preparative scale.
High-Performance Liquid Chromatography (HPLC) is a more advanced liquid chromatography technique that uses high pressure to pump the mobile phase through a column packed with smaller particles, providing higher resolution and faster separation compared to traditional column chromatography. HPLC is widely used for both analytical and preparative separation of natural products.
Other Chromatographic and Fractionation Methods
Besides column chromatography and TLC, other chromatographic techniques can be applied in natural product isolation. These may include techniques like size exclusion chromatography (SEC) or multi-modal chromatography (MMC), depending on the nature of the compounds in the extract. SEC separates molecules based on their size, while MMC combines multiple separation mechanisms.
Fractionation techniques, in a broader sense, refer to methods used to divide a crude extract into simpler fractions based on properties like polarity or solubility before applying high-resolution chromatographic methods. Liquid-liquid extraction (LLE) is a common fractionation method that separates compounds between two immiscible solvent phases based on their differential solubility. This can help reduce the complexity of the extract before further chromatographic purification. While techniques like differential centrifugation are used for separating cellular components, they are generally not applied for the isolation of small molecules like this compound from plant extracts.
Dereplication Strategies in Natural Product Discovery
Dereplication is a critical strategy in natural product discovery aimed at the rapid identification of known compounds within a crude extract. This process helps researchers avoid the time-consuming re-isolation and structure elucidation of compounds that have already been reported, allowing them to focus on the discovery of novel metabolites.
The core of dereplication involves obtaining analytical data from the crude extract or early fractions and comparing this data to databases of known natural products. Techniques commonly employed in dereplication include hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy.
By analyzing the mass spectral data (molecular weight and fragmentation patterns) and chromatographic retention times, researchers can search specialized databases containing information on known natural products, including their spectroscopic data and botanical sources. High-resolution mass spectrometry provides accurate mass measurements that can help determine the elemental composition of a compound, further aiding in identification.
Integration of High-Throughput Screening (HTS)
High-Throughput Screening (HTS) plays a significant role in the initial stages of natural product discovery by allowing for the rapid screening of large libraries of extracts or fractions for desired biological activities. uit.nomdpi.comresearchgate.net While HTS primarily focuses on detecting activity, its integration with dereplication strategies is crucial. By screening fraction libraries from natural extracts, HTS can identify active fractions. uit.nomdpi.com Subsequent dereplication of these active fractions using analytical techniques helps to quickly determine if the observed activity is due to a known compound. griffith.edu.auresearchgate.netmdpi.com This prevents investing significant resources in isolating compounds that have already been discovered and characterized. The workflow in natural product discovery platforms often integrates robust screening assays with early identification of known compounds and bioassay-guided purification of novel bioactive compounds. uit.no Advances in screening technology, such as 384-well and 1536-well assays, mean that smaller sample quantities are sufficient for screening in multiple HTS campaigns. griffith.edu.au
Spectroscopic Fingerprinting Approaches
Spectroscopic fingerprinting is a powerful approach for the identification and dereplication of natural products, including sesquiterpene lactones like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide characteristic spectral data that serve as unique fingerprints for compounds. chromatographyonline.comgla.ac.uknih.govmdpi.comresearchgate.netresearchgate.netnih.gov
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structural skeleton and functional groups of a molecule. researchgate.netresearchgate.netmdpi.comphytopharmajournal.comnih.gov Comparison of the NMR spectral data of an isolated compound with databases of known compounds allows for rapid identification. researchgate.netphytopharmajournal.com For example, the identification of sesquiterpene lactones has been performed using ¹H NMR spectral data, comparing observed shifts and coupling constants with literature values. researchgate.net
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. chromatographyonline.comgla.ac.ukmdpi.comresearchgate.netnih.govnih.gov High-resolution MS and tandem MS (MS/MS) are particularly useful for dereplication as they provide accurate mass measurements and characteristic fragment ions that can be searched against spectral databases. chromatographyonline.comuit.nomdpi.comresearchgate.netnih.govmdpi.comnih.gov The combination of liquid chromatography with MS (LC-MS) or MS/MS is a widely used high-throughput strategy for dereplication, allowing for the rapid analysis of complex mixtures. chromatographyonline.comresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com Molecular networking, an approach that organizes MS/MS data based on chemical similarity, is also employed as a dereplication tool to quickly identify known molecules and related analogues within complex mixtures. researchgate.netnih.gov
Other spectroscopic techniques, such as UV-Vis and IR spectroscopy, can also provide complementary fingerprinting information used in the identification process. researchgate.netuit.nonih.gov The structure elucidation of compounds is often based on the comprehensive analysis of spectral data from multiple techniques and comparison with literature data. researchgate.netresearchgate.net
Biosynthetic Pathways and Enzymatic Studies of Alatolide
Precursor Identification and Isoprenoid Pathways
Sesquiterpenes are part of the prenol lipids category, which are synthesized from the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). lipidmaps.orgmetwarebio.com These precursors are primarily generated through the mevalonic acid (MVA) pathway in the cytosol of plants, although the non-mevalonate (MEP) pathway in plastids also contributes to isoprenoid biosynthesis. researchgate.net Sesquiterpenes, including the germacrane (B1241064) skeleton found in Alatolide, are typically synthesized via the cytosolic MVA pathway. researchgate.net
Upstream Metabolic Pathways (e.g., Prenol Lipids Classification)
Prenol lipids are a diverse class of lipids synthesized through the polymerization of isoprene (B109036) units, originating from IPP and DMAPP. lipidmaps.orgmetwarebio.comskinident.world The LIPID MAPS classification system categorizes lipids into eight main categories, with prenol lipids being one of them. metwarebio.comskinident.worldnih.gov This category includes simple isoprenoids, as well as more complex structures like carotenoids, ubiquinones, and terpenes (mono-, sesqui-, di-, sester-, tri-, tetra-, and polyterpenes). semanticscholar.orglipidmaps.orgmetwarebio.com Sesquiterpenes, with their 15-carbon skeletons, fall under the prenol lipid classification. semanticscholar.org
Sesquiterpene Synthase Mechanisms
Sesquiterpene synthases (STSs) are key enzymes that catalyze the first committed step in sesquiterpene biosynthesis: the conversion of farnesyl diphosphate (FPP) into various sesquiterpene skeletons. mdpi.com FPP is a 15-carbon isoprenoid precursor formed by the head-to-tail condensation of IPP and DMAPP. STSs initiate the reaction by ionizing FPP in a metal-dependent manner, typically involving Mg²⁺ ions. mdpi.comd-nb.info This ionization generates a highly reactive carbocationic intermediate. mdpi.comd-nb.info The subsequent cyclization and rearrangement reactions of this carbocation, guided by the specific STS enzyme, determine the final sesquiterpene skeleton. mdpi.comd-nb.inforesearchgate.net In the case of germacrane sesquiterpenoids like this compound, the mechanism involves specific cyclization patterns of the farnesyl cation. mdpi.comslideheaven.com
Late-Stage Biosynthetic Modifications
Following the formation of the core sesquiterpene skeleton, a series of late-stage modifications occur to yield the final complex structure of this compound. These modifications can include oxygenation, hydroxylation, esterification, and lactone formation, catalyzed by various enzymes. nih.gov
Oxygenation and Hydroxylation Reactions
Oxygenation and hydroxylation reactions, often catalyzed by enzymes such as cytochrome P450 monooxygenases and non-heme iron-dependent hydroxylases, introduce hydroxyl (-OH) groups into the sesquiterpene skeleton. genome.jpmdpi.comresearchgate.nettocris.com These enzymatic modifications are crucial for creating the functional groups necessary for subsequent steps like esterification and lactone formation. While specific enzymatic studies detailing the precise oxygenation and hydroxylation steps in this compound biosynthesis are not extensively described in the provided information, the presence of hydroxyl groups at C(14) and C(15) in this compound's structure indicates that such reactions are integral to its formation. rsc.org
Esterification and Lactone Formation Enzymes
This compound is a sesquiterpenoid lactone containing an isobutyryl ester group and a γ-lactone ring. ebi.ac.ukcas.cz Esterification involves the formation of an ester bond, typically between a carboxylic acid and an alcohol. lscollege.ac.in Lactone formation is an intramolecular esterification reaction where a hydroxyl group and a carboxylic acid group within the same molecule react to form a cyclic ester. wikipedia.orgbyjus.com Enzymes such as acyltransferases or esterases are likely involved in catalyzing the esterification of a hydroxyl group with isobutyric acid, and other enzymes, possibly including those from the α/β hydrolase family which contains thioesterases, are involved in the lactonization step to form the γ-lactone ring. rsc.orgnih.gov The formation of the lactone ring in sesquiterpene lactones often involves the cyclization of a hydroxyl group onto a carboxylic acid or activated carboxylic acid derivative. lscollege.ac.in
Investigations of Intermediates and Branching Points
Chemoenzymatic Synthesis Strategies
Research into the synthesis of compounds structurally related to this compound, such as seco-eudesmane derivatives, has been reported researchgate.net, which may involve various synthetic methodologies. However, explicit descriptions of chemoenzymatic strategies, including specific enzymes utilized, reaction conditions, yields, or detailed mechanistic studies for this compound itself, were not identified.
Consequently, it is not possible to provide detailed research findings or construct data tables specifically pertaining to the chemoenzymatic synthesis of this compound based on the information retrieved. Further research into specialized databases and scientific literature may be required to uncover specific studies in this niche area.
Chemical Synthesis and Derivatization of Alatolide and Analogues
Total Synthesis Approaches to the Alatolide Skeleton
Total synthesis of natural products involves the complete construction of the target molecule from simple, commercially available starting materials. Approaches to the this compound skeleton necessitate the formation of its characteristic bicyclic structure and the correct placement of functional groups with defined stereochemistry. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, general principles and key transformations relevant to the synthesis of complex natural products like sesquiterpene lactones can be discussed rsc.orgrsc.org.
Key Stereoselective Transformations
Stereoselective transformations are crucial in the total synthesis of chiral molecules like this compound, which possesses multiple stereocenters. These reactions aim to create new stereocenters or control the configuration of existing ones with high selectivity wikipedia.orgnumberanalytics.cominflibnet.ac.in. Common strategies employed in the synthesis of complex natural products include asymmetric catalysis, the use of chiral auxiliaries, and stereoselective reactions such as asymmetric aldol (B89426) reactions, hydrogenations, and cycloadditions wikipedia.orgnumberanalytics.cominflibnet.ac.inbeilstein-journals.org. For instance, asymmetric aldol reactions can establish two contiguous stereocenters simultaneously wikipedia.org. Chiral auxiliaries are temporarily attached to a substrate to induce asymmetry in a reaction and are subsequently removed wikipedia.orgnumberanalytics.combeilstein-journals.org. Stereoselective reduction of unsaturated compounds using asymmetric hydrogenation is another powerful method numberanalytics.com. The design of such transformations is critical to ensure the correct relative and absolute stereochemistry of the final this compound molecule inflibnet.ac.in.
Strategic Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the construction of a target molecule by working backward from the product to simpler starting materials youtube.comyoutube.comamazonaws.com. For a complex molecule like this compound, a strategic retrosynthetic analysis would involve identifying key disconnections that correspond to known and reliable synthetic reactions youtube.comamazonaws.com. This process often involves functional group interconversions (FGIs) to transform functional groups into more synthetically amenable forms and strategic bond disconnections that simplify the molecular skeleton youtube.comamazonaws.com. Identifying key structural features, such as rings, stereocenters, and functional group relationships (e.g., alpha, beta-unsaturated carbonyls), guides the disconnection strategy youtube.comyoutube.com. The goal is to break down the complex target molecule into readily available starting materials through a series of plausible synthetic steps youtube.comamazonaws.com. For bicyclic structures, cycloaddition reactions, such as the Diels-Alder reaction, can be powerful disconnections in retrosynthetic analysis youtube.comyoutube.com.
Semisynthesis of this compound Derivatives
Semisynthesis involves using a naturally occurring compound as a starting material to synthesize derivatives. This approach can be more efficient than total synthesis for creating a library of analogues, especially when the natural product is readily available mdpi.com. Semisynthesis of this compound derivatives allows for targeted modifications to explore the impact of specific structural changes on its properties.
Modifications for Structural Probing
Modifications of the this compound structure through semisynthesis can be used for structural probing, which helps to understand the relationship between chemical structure and biological activity or other properties rsc.orgamazonaws.com. This involves selectively modifying different parts of the molecule, such as the lactone ring, hydroxyl groups, or the side chains scribd.com. For example, modifications around carbonyl groups or the furan (B31954) ring in related sesquiterpene lactones have been studied to understand their effect on activity scribd.com. These modifications can include esterification, reduction of carbonyls to alcohols, or hydrogenation of double bonds scribd.com. By systematically altering specific functional groups or regions, researchers can gain insights into which parts of the molecule are essential for its observed characteristics scribd.com.
Precursor-Directed Analogue Generation
Precursor-directed analogue generation, often employed in biosynthesis and semisynthesis, involves providing modified building blocks or precursors to a biological system or enzymatic process that can incorporate them into the final natural product structure mdpi.comrsc.orgnih.gov. While primarily discussed in the context of biosynthesis mdpi.comrsc.orgnih.gov, this concept can be relevant to semisynthetic approaches where enzymes or biological systems are used to perform specific transformations on a modified this compound precursor mdpi.com. This strategy allows for the generation of a diverse set of analogues by introducing subtle or significant variations in the starting material that are then processed by the natural or engineered biosynthetic machinery mdpi.comrsc.orgnih.gov. This can be a powerful way to generate analogues with "unnatural" functional groups that might be difficult to introduce through purely chemical synthesis mdpi.com.
Design and Synthesis of this compound Analogues
The design and synthesis of this compound analogues are driven by the desire to improve or alter its properties, such as stability, solubility, or biological activity rsc.orgnih.govresearchgate.net. Analogue design can be guided by structure-activity relationship (SAR) studies of the parent compound and its known derivatives scribd.com. Strategies for analogue design include making variations to the core skeleton, modifying side chains, or incorporating different functional groups rsc.orgnih.govresearchgate.net.
The synthesis of these designed analogues can employ a combination of total synthesis strategies for building the core structure and semisynthetic modifications of this compound or related natural products rsc.orgresearchgate.net. Diverted total synthesis, function-oriented synthesis, and biology-oriented synthesis are some of the strategies used in the design and synthesis of natural product analogues rsc.orgresearchgate.net. These approaches aim to efficiently access a range of related structures to explore the chemical space around the natural product scaffold rsc.orgnih.govresearchgate.net. Despite advances, the synthesis of complex natural product analogues remains challenging and often relies on iterative design and synthesis cycles rsc.orgresearchgate.net.
Targeted Structural Variations for Structure-Activity Relationship Elucidation
Targeted structural variations are systematically introduced into a molecule to probe the contribution of specific functional groups or structural features to its biological activity. wikipedia.orggardp.org For sesquiterpene lactones, SAR studies have highlighted the importance of the rigid skeleton, such as the pseudoguaianes and guaianes, and the α-methylene-γ-lactone moiety for their anti-cancer activity and inhibition of NF-κB. researchgate.net The ability of the α-methylene-γ-lactones to act as Michael acceptors and react with thiol groups in proteins is considered a critical property for their cytotoxic effects. researchgate.net
Derivatization of sesquiterpene lactones has been shown to influence their biological properties. For instance, modifications to molecules like Sal-A and Sal-B, other sesquiterpene lactones, enhanced their anti-growth properties. researchgate.net Structure-activity analysis in those cases revealed that the position and number of hydroxy groups, lipophilicity, and the nature of ester groups versus hydroxy substituents (branching and chain lengths) were key factors in their potency. researchgate.net
While specific detailed research findings on targeted structural variations and their corresponding activities for this compound analogues are not extensively detailed in the provided search results, the general principles of sesquiterpene lactone SAR studies apply. The α-methylene-γ-lactone group is a common target for modification or is considered essential for activity in many cytotoxic sesquiterpene lactones. Alterations to the ring system, the presence and position of hydroxyl groups, and the nature of ester substituents are all factors that can be systematically varied to understand their impact on the activity of this compound and its analogues. researchgate.net
Mimicking Biosynthetic Intermediates
The biosynthesis of sesquiterpenes involves a series of enzymatic reactions starting from farnesyl pyrophosphate. This pathway generates various intermediates before the final complex structures like this compound are formed. Mimicking these biosynthetic intermediates through chemical synthesis can provide access to novel compounds with potentially different or improved biological activities compared to the mature natural product.
While direct information on mimicking this compound's specific biosynthetic intermediates is not available in the provided text, the concept of utilizing biosynthetic pathways or intermediates in the synthesis of natural product analogues is a recognized strategy in organic chemistry. rsc.orgslideheaven.com In the context of sesquiterpene lactones, biosynthetic precursors or intermediates can sometimes accumulate in plants, and their presence can be considered in taxonomic studies. slideheaven.com Chemically synthesizing molecules that resemble these intermediate structures allows researchers to explore the biological space around the natural product and potentially identify compounds with desirable properties that might not be present in the final, more complex natural product.
Ecological and Chemotaxonomic Significance of Alatolide
Role in Plant-Environment Interactions
Sesquiterpene lactones, including alatolide, can play a role in the interactions between plants and their environment, often acting as defensive compounds. This compound has been investigated for its antifeedant activity against certain stored product insects, such as Sitophilus granarius (grain weevil), Tribolium confusum, and Trogoderma granarium. storedproductinsects.comresearchgate.netscribd.com. Studies have shown that this compound can exhibit feeding deterrent effects on these pests scribd.com. While other sesquiterpene lactones have been studied in the context of antifeedant research and their effects on insect morphology or physiology cabidigitallibrary.org, this compound has specifically demonstrated antifeedant properties against the mentioned stored product insects storedproductinsects.comresearchgate.netscribd.com. The variety of chemical structures active as antifeedants highlights the diverse strategies plants employ in their chemo-ecological defense systems cabidigitallibrary.org.
Distribution and Accumulation Patterns in Jurinea Species
This compound has been identified in several species belonging to the genus Jurinea, which is a significant genus within the Asteraceae family, comprising approximately 200 to 250 species distributed across Europe, Asia, and northwestern Africa researchgate.netkew.orgselcuk.edu.trbas.bg. Specifically, this compound has been found in the aerial parts of Jurinea alata and Jurinea eriobasis. scribd.comresearchgate.netresearchgate.net. In Jurinea eriobasis, this compound was found alongside other closely related lactones, such as pectorolide and 4′-hydroxypectorolide researchgate.netresearchgate.net. While the presence of this compound in these Jurinea species is documented, detailed research findings on the specific accumulation patterns across different plant parts or growth stages within the genus are less extensively reported in the provided search results. However, phytochemical studies on Jurinea species often focus on the presence and isolation of various secondary metabolites, including sesquiterpenes researchgate.netresearchgate.net.
Analytical Methodologies for Research Applications
Quantitative Determination in Biological Matrices (research samples)
Quantitative determination of Alatolide in biological matrices is essential for various research applications, including pharmacokinetic studies in animal models and in vitro experiments assessing its distribution and elimination. Biological matrices commonly analyzed include plasma, serum, urine, and tissue extracts. resolvemass.ca
Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are widely employed for the quantitative analysis of small molecules like this compound in biological samples due to their high sensitivity and selectivity. resolvemass.cachromatographyonline.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice in many bioanalytical laboratories. resolvemass.canih.govresearchgate.net These techniques combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the accurate measurement of analytes in complex biological environments. resolvemass.ca High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, particularly for compounds with suitable chromophores or fluorophores. resolvemass.caresearchgate.net
Sample preparation is a critical step in the quantitative determination of this compound in biological matrices. It aims to isolate the analyte from the complex matrix, remove interfering substances, and improve the performance of the analytical system. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.
For accurate quantification, the use of an appropriate internal standard (IS) is highly recommended. ich.orgnih.gov Stable isotope-labeled analogs of the analyte are considered ideal internal standards in LC-MS based methods as they can compensate for variations during sample preparation and analysis, including matrix effects. nih.goveuropa.eu Matrix effects, such as ion suppression or enhancement in LC-MS, can significantly impact the accuracy of quantification and must be assessed during method development and validation. chromatographyonline.comfda.gov
Research studies often involve the analysis of blank biological matrix samples from multiple sources to assess selectivity and identify potential endogenous interferences. fda.gov If related substances or metabolites are anticipated, their impact on the quantification of this compound should be evaluated during method validation. europa.eu
Metabolomic Profiling of this compound and Related Compounds
Metabolomic profiling is a powerful approach used in research to identify and quantify the complete set of small molecules, or metabolites, within a biological system. nih.govmdpi.comwcrf.org When applied to this compound research, metabolomic profiling can provide insights into its metabolic fate, identifying its metabolites and understanding how it perturbs endogenous metabolic pathways. nih.govwuxiapptec.com
Untargeted metabolomics, often employing high-resolution analytical methods like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), is used to comprehensively profile the chemical components in biological samples after exposure to this compound. nih.govpensoft.net These techniques allow for the detection and identification of a wide range of metabolites, including those structurally related to this compound and endogenous compounds affected by its presence. nih.govpensoft.nethawaii.edu
Metabolite identification is a key bottleneck in metabolomic profiling. frontiersin.orgnih.govmetabolon.com It involves obtaining spectral information (mass-to-charge ratio, retention time, signal intensity) from analytical data and matching it against spectral databases containing information on known metabolites. frontiersin.orgcreative-proteomics.com Databases such as METLIN, MassBank, mzCloud, and HMDB are commonly used for this purpose. creative-proteomics.com However, accurate identification often requires orthogonal confirmation, ideally through comparison with authentic chemical standards. nih.govmetabolon.com
Research in this compound metabolomics would involve sample preparation techniques suitable for extracting a broad range of metabolites from biological matrices. mdpi.com This might include methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction, optimized for metabolite recovery. The extracted samples are then analyzed by LC-MS or GC-MS. nih.govpensoft.net
Data processing and analysis in metabolomics involve steps such as peak detection, peak alignment, and metabolite annotation or identification. metabolon.com Multivariate data analysis techniques are often applied to compare the metabolic profiles of samples with and without this compound exposure, identifying significant changes in metabolite levels. nih.govwcrf.org
Identifying this compound metabolites involves searching for compounds with mass spectral patterns and fragmentation pathways consistent with the parent compound, considering potential metabolic transformations such as oxidation, reduction, hydrolysis, or conjugation (e.g., glucuronidation). wuxiapptec.comresearchgate.net The quantification of identified metabolites can be semi-quantitative in untargeted approaches or fully quantitative if analytical standards are available.
Bioanalytical Method Development and Validation for Research
Method development involves defining the procedures and conditions for quantifying the analyte in a specific biological matrix. ich.org This includes optimizing sample preparation, chromatographic separation, and detection parameters to achieve adequate sensitivity, selectivity, and throughput. researchgate.netstanford.edu Key considerations during development include instrument sensitivity, sample preparation efficiency, and assessing potential matrix effects and interferences. fda.govstanford.edu
Once a method is developed, it must be validated to demonstrate its suitability for the intended research purpose. ich.org Regulatory guidelines, such as those from the ICH M10, provide recommendations for bioanalytical method validation. ich.orgeuropa.eumdpi.com Although these guidelines are often applied to regulated studies (e.g., preclinical and clinical trials), the principles are fundamental for ensuring data quality in all quantitative research involving biological matrices. researchgate.netich.org
Key validation parameters typically assessed include:
Accuracy: The closeness of measured values to the true nominal concentration. researchgate.netstanford.edumdpi.com
Precision: The consistency of results under the same conditions (repeatability) and under varying conditions (intermediate precision). researchgate.netstanford.edumdpi.com
Selectivity/Specificity: The ability of the method to uniquely measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interfering substances. researchgate.netfda.govstanford.edu
Sensitivity: Determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably and accurately measured. stanford.edumdpi.com
Linearity and Range: The relationship between the analyte concentration and the instrument response over a defined range. stanford.edumdpi.com
Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix. stanford.edumdpi.com
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term storage, long-term storage). stanford.edumdpi.com
Matrix Effect: The influence of the biological matrix on the ionization efficiency of the analyte in MS-based methods. fda.govstanford.edu
Validation is typically performed by analyzing quality control (QC) samples prepared by spiking known concentrations of this compound (and its metabolites, if quantified) into blank biological matrix. ich.org These QC samples are analyzed across multiple runs to assess accuracy and precision. stanford.edu
For endogenous compounds or when analyte-free matrix is unavailable, alternative calibration strategies such as the use of a surrogate matrix or surrogate analyte may be employed and require specific validation considerations. chromatographyonline.comcstti.com
The validated bioanalytical method is then applied to the analysis of research study samples. ich.org During sample analysis, QC samples are included to monitor the performance of the method and ensure the reliability of the results. stanford.edu
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of measured value to true value | ±15% (±20% at LLOQ) |
| Precision (%CV) | Consistency of results | ≤15% (≤20% at LLOQ) |
| Selectivity | Ability to measure analyte uniquely in presence of interferences | No significant interference at analyte RT/m/z |
| Sensitivity (LLOQ) | Lowest quantifiable concentration | Signal-to-noise ratio ≥ 5:1 or 10:1 |
| Linearity (R²) | Correlation between concentration and response over range | Typically ≥ 0.99 |
| Recovery | Efficiency of analyte extraction from matrix | Consistent and reproducible |
| Stability | Analyte stability under storage and handling conditions | Within acceptable limits |
| Matrix Effect | Influence of matrix on ionization (for MS methods) | Consistent and reproducible |
Note: Specific acceptance criteria may vary depending on the research objectives and applicable guidelines.
Future Directions and Research Perspectives
High-Throughput Screening and Virtual Screening for Novel Research Applications
High-throughput screening (HTS) and virtual screening (VS) are valuable tools for identifying novel research applications and optimizing the properties of Alatolide and its potential derivatives nih.govevotec.combmglabtech.comwikipedia.org. HTS allows for the rapid testing of large libraries of compounds against specific biological targets or cellular phenotypes using automation evotec.combmglabtech.comwikipedia.org. This can be used to screen this compound analogs for desired activities or to identify new targets modulated by the compound. Virtual screening, on the other hand, utilizes computational methods to predict the binding affinities and potential activities of compounds based on their chemical structures and target information nih.govnih.gov. This in silico approach can efficiently filter large databases of compounds, including natural products like this compound, to identify potential leads for specific research areas nih.govnih.govnaturalproducts.net. Combined ligand-based and structure-based virtual screening approaches can be employed to identify novel compounds with desired properties nih.gov. These screening methods can accelerate the discovery process for this compound's potential applications and guide the design of more effective analogs nih.govnih.govnih.gov.
Q & A
Q. What experimental techniques are most effective for elucidating the molecular structure of Alatolide?
The primary method for structural determination is single-crystal X-ray diffraction , which provides atomic-level resolution of bond lengths, torsion angles, and stereochemistry . Complementary techniques include:
- Nuclear Magnetic Resonance (NMR) : For assigning proton and carbon environments, particularly for dynamic conformational analysis.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups like the γ-lactone moiety. A multi-technique approach ensures robust validation, especially for resolving ambiguities in stereoelectronic properties.
Q. What key structural features define this compound’s germacranolide skeleton?
this compound’s germacrane backbone is characterized by:
- Torsion angles at C(3)–C(4)–C(5)–C(6) (154°) and C(2)–C(1)–C(10)–C(9) (167°), indicating a planar arrangement around the double bonds .
- A non-chiral, planar α-methyl-γ-lactone chromophore with a negative n→π* Cotton effect.
- Intramolecular hydrogen bonds between hydroxyl groups at C(14) and C(15), stabilizing the crystal lattice .
- Monohydrate crystallization (space group P212121, Z = 4) with cell parameters a = 13.175 Å, b = 12.495 Å, c = 11.663 Å .
Q. How can researchers confirm the purity and identity of synthesized this compound derivatives?
Follow these steps:
- Chromatographic methods (HPLC, TLC) to assess purity.
- Spectroscopic cross-validation : Compare NMR and MS data with literature or computational predictions.
- Elemental analysis for empirical formula confirmation.
- Crystallographic validation (if crystalline) to resolve stereochemical uncertainties .
Advanced Research Questions
Q. How can experimental design address contradictions between crystallographic and solution-phase conformational data for this compound?
- Perform variable-temperature NMR to assess dynamic conformational equilibria in solution.
- Compare X-ray torsion angles (e.g., 154° and 167° ) with density functional theory (DFT) -optimized geometries to identify steric or solvent effects.
- Use molecular dynamics (MD) simulations to model flexibility in non-crystalline environments.
- Critically evaluate methodological limitations (e.g., crystal packing forces vs. solvation effects) using frameworks for analyzing conflicting data .
Q. What strategies optimize crystallization conditions for this compound to enable high-resolution X-ray studies?
Key factors include:
- Solvent selection : Use mixed polar/non-polar solvents (e.g., methanol/water) to promote slow evaporation.
- Temperature control : Gradual cooling (e.g., 4°C) to enhance lattice stability.
- Seeding : Introduce microcrystals to induce nucleation.
- Hydration state : The monohydrate form of this compound crystallizes in P212121 symmetry; adjust water content to replicate this .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Synthetic modifications : Introduce functional groups (e.g., esterification of hydroxyls) to probe bioactivity.
- In vitro assays : Test cytotoxicity, anti-inflammatory, or antimicrobial activity against cell lines.
- Computational docking : Map interactions with target proteins (e.g., cyclooxygenase-2) using this compound’s crystal structure as a template .
- Statistical analysis : Apply multivariate regression to correlate structural features (e.g., torsion angles, H-bonding) with activity .
Q. What methodologies resolve uncertainties in this compound’s hydrogen-bonding network and its role in stability?
- X-ray crystallography : Directly visualize H-bonds (e.g., O–H···O distances and angles ).
- Infrared spectroscopy : Identify shifts in O–H stretching frequencies.
- Thermogravimetric analysis (TGA) : Measure dehydration kinetics to assess H-bond strength.
- Molecular mechanics simulations : Calculate bond energies and compare with experimental data .
Data Presentation and Reproducibility Guidelines
Q. How should researchers present crystallographic data for this compound in publications?
- Include atomic coordinates , displacement parameters, and refinement details (e.g., R = 6.4% for 1560 reflections ).
- Provide CIF files as supplementary material.
- Tabulate critical parameters:
| Parameter | Value |
|---|---|
| Space group | P212121 |
| Cell dimensions | a = 13.175 Å, b = 12.495 Å, c = 11.663 Å |
| Torsion angles | C3-C4-C5-C6: 154°, C2-C1-C10-C9: 167° |
- Follow journal guidelines for experimental reproducibility .
Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?
- Use dose-response curves (e.g., IC50 calculations) with nonlinear regression.
- Apply principal component analysis (PCA) to SAR datasets.
- Report effect sizes and confidence intervals instead of relying solely on p-values .
Q. How can computational models enhance experimental studies of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
